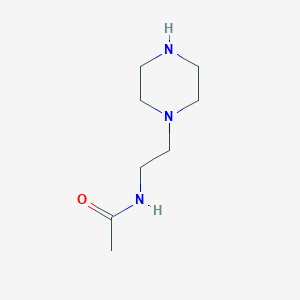

N-(2-Piperazin-1-ylethyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-piperazin-1-ylethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O/c1-8(12)10-4-7-11-5-2-9-3-6-11/h9H,2-7H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPSRIHVLKNYNAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90633583 | |

| Record name | N-[2-(Piperazin-1-yl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178244-38-7 | |

| Record name | N-[2-(Piperazin-1-yl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 2 Piperazin 1 Ylethyl Acetamide and Derivatives

General Strategies for Piperazine-Amide Linkage Construction

The creation of a bond between a piperazine (B1678402) ring and an amide group is a fundamental transformation in the synthesis of numerous bioactive molecules. Several key chemical reactions are routinely employed to achieve this linkage, each with its own set of advantages and applications.

Acylation Reactions Involving Piperazine Nucleophiles

Acylation of the piperazine ring is a common and effective method for forming the desired amide bond. ambeed.com In this approach, the nitrogen atom of the piperazine ring acts as a nucleophile, attacking an acylating agent.

Key Acylating Agents:

Acyl Halides: Acyl chlorides are highly reactive and widely used for this transformation. ambeed.comlibretexts.org The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Acid Anhydrides: These reagents offer a less reactive alternative to acyl halides and are also effective in acylating piperazines. ambeed.com

The choice of acylating agent and reaction conditions can be tailored to the specific substrate and desired outcome. For instance, in the synthesis of piperazinyl amides of 18β-glycyrrhetinic acid, the corresponding acyl chloride was reacted with piperazine. nih.gov Similarly, mono-N-acylated and N,N'-diacylated piperazines have been synthesized by reacting piperazine with various benzoyl chlorides. nih.gov

A notable example is the synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, where the final compounds were synthesized via the alkylation of appropriate amines with previously obtained 2-chloro-N-phenylacetamide derivatives. nih.gov This highlights the versatility of using haloacetamide derivatives as precursors for piperazine functionalization. The reaction of piperazine with N-chloroacetyl-2,6-xylidine is another documented method for producing N-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide. google.com

| Reactant 1 | Reactant 2 | Product | Reference |

| Piperazine | Acyl Halide | N-Acylpiperazine | ambeed.com |

| Piperazine | Acid Anhydride | N-Acylpiperazine | ambeed.com |

| Amine | 2-Chloro-N-phenylacetamide | N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | nih.gov |

| Piperazine | N-chloroacetyl-2,6-xylidine | N-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide | google.com |

Amide Bond Formation via Carboxylic Acid Derivatives and Primary Amines

The direct coupling of carboxylic acids with primary amines is a cornerstone of organic synthesis and a key strategy for forming the amide linkage in piperazine-containing molecules. mdpi.comencyclopedia.pub This method is often preferred due to its atom economy and the wide availability of starting materials. encyclopedia.pubacs.org

Common Coupling Reagents:

Carbodiimides: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used to activate the carboxylic acid, facilitating its reaction with the amine. nih.gov

Phosphonium and Guanidinium Salts: These reagents also serve as effective activating agents for carboxylic acids. mdpi.comencyclopedia.pub

Boron-based Reagents: Boronic acids and borate (B1201080) esters have emerged as catalysts for direct amidation, often requiring conditions that remove water. acs.org

Titanium Tetrachloride (TiCl₄): This Lewis acid can mediate the direct condensation of carboxylic acids and amines. nih.gov

The choice of coupling reagent and conditions is critical to ensure high yields and minimize side reactions, including racemization when dealing with chiral substrates. mdpi.comacs.org For example, the synthesis of piperazinyl amides of 18β-glycyrrhetinic acid has been achieved by treating the carboxylic acid with piperazine in the presence of EDC and 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov

| Carboxylic Acid | Amine | Coupling Reagent/Catalyst | Product | Reference |

| General Carboxylic Acid | Primary Amine | Carbodiimides (e.g., EDC) | Amide | mdpi.comencyclopedia.pub |

| General Carboxylic Acid | Primary Amine | Boron-based reagents | Amide | acs.org |

| General Carboxylic Acid | Primary Amine | TiCl₄ | Amide | nih.gov |

| 18β-glycyrrhetinic acid | Piperazine | EDC/HOBt | Piperazinyl amide of 18β-glycyrrhetinic acid | nih.gov |

Alkylation Reactions in Piperazine Functionalization

Alkylation of the piperazine nitrogen atoms is a fundamental method for introducing various substituents, including those that ultimately lead to the formation of an acetamide (B32628) side chain. ambeed.commdpi.com This can be achieved through several approaches.

Key Alkylation Strategies:

Nucleophilic Substitution: This involves the reaction of piperazine with alkyl halides or sulfonates. mdpi.com For example, N-alkylation using alkyl chlorides or bromides has been employed in the synthesis of various piperazine-containing drugs. mdpi.com

Reductive Amination: This two-step process involves the reaction of a piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced to the corresponding alkylated piperazine. mdpi.comnih.gov Sodium triacetoxyborohydride (B8407120) is a commonly used reducing agent for this transformation. nih.gov

Michael Addition: Piperazines can undergo Michael addition to α,β-unsaturated carbonyl compounds, a reaction that can be facilitated by photoredox catalysis. mdpi.com

The direct C-H functionalization of the piperazine ring is a more advanced and increasingly explored strategy for introducing substituents, offering a more direct route to complex piperazine derivatives. mdpi.comnih.govresearchgate.net

| Piperazine Derivative | Alkylating Agent/Reaction Type | Product | Reference |

| Piperazine | Alkyl Halide/Sulfonate | N-Alkylpiperazine | mdpi.com |

| Piperazine | Aldehyde/Ketone (Reductive Amination) | N-Alkylpiperazine | mdpi.com |

| Carbamate-protected piperazine | α,β-unsaturated carbonyl compound (Photoredox Catalysis) | α-C–H alkylated piperazine | mdpi.com |

Targeted Synthesis Routes for the N-(2-Piperazin-1-ylethyl)acetamide Core Structure

Beyond general strategies, specific synthetic routes have been developed to construct the this compound core structure and its analogs efficiently.

Synthesis via Ethylenediamine (B42938) and Acetyl Glycine Derivatives

A logical retrosynthetic analysis of this compound suggests that it can be constructed from precursors like ethylenediamine and derivatives of acetyl glycine. This approach involves the formation of the piperazine ring and the subsequent or concurrent attachment of the acetamide moiety. A concise synthetic method for constructing 3-substituted piperazine-2-acetic acid esters from 1,2-diamines has been reported, which provides a relevant framework. nih.gov

Application of Multicomponent Reactions (e.g., Ugi Four-Component Reaction) in Analog Synthesis

Multicomponent reactions (MCRs), particularly the Ugi four-component reaction (Ugi-4CR), offer a powerful and efficient method for generating libraries of complex molecules, including analogs of this compound. nih.govorganic-chemistry.orggeorgiasouthern.edu The Ugi-4CR combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide in a single step to produce an α-acylamino amide derivative. nih.govorganic-chemistry.org

A "split-Ugi" methodology has been developed for bis-secondary diamines like piperazine. nih.gov This allows for the synthesis of 1,4-disubstituted piperazine derivatives. For example, reacting piperazine, formaldehyde, an indole (B1671886) carboxylic acid, and an aromatic isocyanide can cleanly produce the desired split-Ugi products. nih.gov

The Ugi reaction and its variations provide a highly convergent and diversity-oriented approach to synthesizing a wide range of piperazine-based compounds, which can be invaluable for drug discovery and lead optimization. nih.govnih.gov While not a direct synthesis of the parent this compound, this methodology is crucial for the rapid generation of structurally related analogs.

| Reaction Type | Reactants | Product Type | Reference |

| Ugi Four-Component Reaction | Amine, Carbonyl, Carboxylic Acid, Isocyanide | α-Acylamino Amide | nih.govorganic-chemistry.org |

| Split-Ugi Reaction | Piperazine, Formaldehyde, Indole Carboxylic Acid, Aromatic Isocyanide | 1,4-Disubstituted Piperazine | nih.gov |

Preparation of Specific N-(2-(Piperazin-1-yl)ethyl)acetamide Analogs (e.g., Trifluoroacetamide (B147638) Derivatives)

The synthesis of specific analogs, such as trifluoroacetamide derivatives, serves as a key example of modifying the core structure for various research applications. The trifluoroacetyl group can be introduced to protect primary amines selectively.

A notable method involves the synthesis of 2,2,2-trifluoro-N-(2-(piperazin-1-yl)ethyl)acetamide. nih.gov This process begins with the selective protection of the primary amine in 2-(piperazin-1-yl)ethanamine. The reaction is typically carried out by adding ethyl trifluoroacetate (B77799) to a solution of 2-(piperazin-1-yl)ethanamine in a solvent like acetonitrile (B52724) at a low temperature (e.g., 0 °C). nih.gov The mixture is then stirred at room temperature for several hours. nih.gov Evaporation of the solvent under reduced pressure yields the desired 2,2,2-trifluoro-N-(2-(piperazin-1-yl)ethyl)acetamide in a quantitative yield. nih.gov This protected intermediate can then be used in subsequent reactions, such as reductive amination, to build more complex molecules. nih.gov The trifluoroacetyl protecting group can later be removed under mild basic conditions to restore the primary amine functionality if needed. nih.gov

Table 1: Synthesis of 2,2,2-trifluoro-N-(2-(piperazin-1-yl)ethyl)acetamide nih.gov

| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Product | Yield |

| 2-(Piperazin-1-yl)ethanamine | Ethyl trifluoroacetate | Acetonitrile | 0 °C to Room Temp. | 4 hours | 2,2,2-Trifluoro-N-(2-(piperazin-1-yl)ethyl)acetamide | Quantitative |

Advanced Synthetic Techniques and Reaction Optimization

Optimizing synthetic routes is crucial for the efficient production of this compound and its derivatives. This involves the careful selection of catalysts, solvents, and energy sources, as well as robust methods for purification.

The choice of catalytic system and solvent profoundly impacts the efficiency, selectivity, and environmental footprint of the synthesis.

Palladium-Catalyzed Reactions: Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used to form C-N bonds. This method can be adapted to couple piperazine derivatives with aryl or alkyl halides to create acetamide frameworks. These reactions typically employ a palladium catalyst, such as Pd₂(dba)₃, along with phosphine (B1218219) ligands (e.g., XantPhos). The choice of base and solvent (like tetrahydrofuran (B95107) or N-methylpyrrolidone) is critical for achieving high yields, which can be up to 81%.

Acid/Base Catalysis and Solvent Choice: A common method for synthesizing N-aryl-2-(piperazin-1-yl)acetamide derivatives involves the reaction of piperazine with a haloacetyl derivative, such as N-chloroacetyl-2,6-xylidine. google.comgoogle.com The reaction efficiency is highly dependent on the solvent and pH. One process utilizes an aqueous solvent containing hydrochloric acid, where piperazine is reacted in a molar excess at elevated temperatures (e.g., 80°C). google.com The use of an aqueous medium and specific pH control can help minimize the formation of byproducts. google.com In another approach, absolute ethanol (B145695) is used as the solvent for the reaction between piperazine monohydrochloride (prepared in situ from piperazine dihydrochloride (B599025) and anhydrous piperazine) and 2-chloro-N-(2,6-xylyl) acetamide under reflux conditions. google.com

Photoredox Catalysis: A modern, green approach involves the use of photoredox catalysis for the C-H functionalization of piperazines. mdpi.com Using an iridium-based photocatalyst like Ir(ppy)₃, or even purely organic photoredox catalysts, allows for the direct formation of bonds at the piperazine ring's carbon atoms under mild conditions. mdpi.com

The selection of the solvent is not just about solubility but also influences reaction rates and outcomes. For instance, in the synthesis of N-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide, water is used as the reaction solvent, while toluene (B28343) is employed later for extraction due to its immiscibility with the aqueous phase. google.com

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions. Compared to conventional heating, microwave irradiation can significantly reduce reaction times, often from hours to minutes, while improving yields and product purity. mdpi.comlew.rounito.it

In the synthesis of piperazine-containing acetamides, microwave irradiation has been successfully used. For example, the synthesis of various aminopyridine, pyrrolidine, piperidine, and morpholine (B109124) acetamides was achieved with good yields under microwave irradiation at 65–70 °C, demonstrating an improvement over conventional heating methods. mdpi.com Similarly, novel 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles have been prepared efficiently using microwave heating, offering a faster alternative to traditional methods. nih.gov The use of microwave reactors also allows for precise temperature control and can be adapted for flow chemistry setups, further enhancing efficiency. semanticscholar.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis mdpi.com

| Synthesis Method | Temperature | Reaction Time | Yield |

| Conventional Heating | 70 °C | Several hours | Moderate (~60%) |

| Microwave Irradiation | 65-70 °C | Minutes | Good |

The isolation and purification of the final product are critical steps to ensure high purity. The choice of method depends on the physical and chemical properties of the target compound and its impurities.

Crystallization: Crystallization is a common and effective method for purifying solid compounds. For N-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide, a multi-step process involving filtration, neutralization, and extraction is followed by crystallization from toluene. google.com The process includes controlled cooling and seeding to induce crystallization, followed by filtration and drying of the solid product. google.com In some cases, adjusting the pH of the reaction mixture can be used to selectively precipitate impurities or the desired product. For example, acidification can convert unreacted piperazine into its dihydrochloride salt, which can be removed by filtration. google.com

Chromatography: Column chromatography is a versatile technique for purifying a wide range of organic compounds. For this compound derivatives, silica (B1680970) gel is frequently used as the stationary phase. A gradient of solvents, such as dichloromethane (B109758) and methanol, is often employed as the mobile phase to elute the components based on their polarity. The purity of the collected fractions is typically confirmed by analytical methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Salt Formation: Another purification strategy involves the formation of a salt of the piperazine derivative. Impure piperazine mixtures can be dissolved in a solvent like acetone, followed by the addition of an acid (e.g., glacial acetic acid) to precipitate the piperazine diacetate salt. google.com This crystalline salt can be easily separated from the soluble impurities by filtration. google.com This technique leverages the basic nature of the piperazine nitrogen atoms to achieve separation.

Chemical Reactivity and Derivatization Strategies for N 2 Piperazin 1 Ylethyl Acetamide

Functional Group Transformations at the Piperazine (B1678402) Nitrogen Atom

The secondary amine at the N-4 position of the piperazine ring is the most reactive site for electrophilic substitution. Its nucleophilicity allows for the introduction of a wide range of substituents, significantly altering the molecule's physicochemical properties.

The nucleophilic secondary amine of the piperazine ring readily undergoes N-alkylation with various alkyl halides or sulfonates. mdpi.com This reaction is a fundamental method for introducing alkyl groups onto the piperazine core. mdpi.com For instance, reaction with substituted benzyl chlorides in a suitable solvent with a base can yield N-benzylated derivatives. researchgate.net The general conditions often involve reacting the piperazine acetamide (B32628) with an alkylating agent in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the acid formed during the reaction. researchgate.netresearchgate.net

Similarly, N-acylation can be achieved by reacting N-(2-Piperazin-1-ylethyl)acetamide with acyl chlorides or acid anhydrides. This reaction forms a stable amide bond and is a common strategy for introducing carbonyl-containing functional groups. The synthesis of related piperazine amides has been accomplished by coupling N-ethyl-piperazine with activated carboxylic acids, a reaction that highlights the nucleophilicity of the piperazine nitrogen. nih.gov

Table 1: Representative N-Alkylation and N-Acylation Reactions on Piperazine Scaffolds

| Reagent Type | Specific Reagent Example | Product Type | Reference |

|---|---|---|---|

| Alkyl Halide | Substituted Benzyl Chloride | N-Alkylated Piperazine Derivative | researchgate.net |

| Acyl Chloride | Oleanonic Acid Chloride | N-Acylated Piperazine Derivative | nih.gov |

Sulfonylation of the piperazine nitrogen provides access to a class of compounds known as sulfonamides. This transformation is typically accomplished by reacting this compound with various sulfonyl chlorides (R-SO₂Cl) in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF). researchgate.netijisrt.com This reaction is robust and allows for the introduction of diverse aryl or alkyl sulfonyl groups. The resulting sulfonamides are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds. ijisrt.com A general procedure involves stirring the piperazine acetamide hydrochloride salt with the desired sulfonyl chloride and an excess of base at room temperature until the reaction is complete. ijisrt.com

Table 2: Examples of Sulfonyl Chlorides Used in Reactions with Piperazine Acetamides

| Sulfonyl Chloride Derivative | Resulting Sulfonamide Moiety | Reference |

|---|---|---|

| Benzenesulfonyl chloride | Phenylsulfonamide | researchgate.net |

| 4-Methylbenzenesulfonyl chloride | Tosylsulfonamide | ijisrt.com |

| Naphthalene-2-sulfonyl chloride | Naphthylsulfonamide | ijisrt.com |

A bridging ligand is a ligand that connects two or more metal ions in a coordination complex. wikipedia.org Piperazine and its derivatives are well-known for their ability to act as ligands in coordination chemistry due to the presence of two nitrogen donor atoms. biointerfaceresearch.com this compound, with its two piperazine nitrogens and the potential coordination sites of the amide oxygen and nitrogen, can function as a multidentate ligand.

Specifically, it can act as a bridging ligand (μ-ligand), linking two metal centers through its N-1 and N-4 atoms. wikipedia.org The formation of such dinuclear complexes depends on the reaction stoichiometry and the coordination geometry preference of the metal ion. taylorandfrancis.com The flexible ethylacetamide sidearm can also participate in coordination, potentially leading to more complex polynuclear structures or acting as a chelating agent to a single metal center. The ability of piperazine-based ligands to form stable complexes with transition metals like copper(II) has been demonstrated, where they can create five-coordinate geometries. mdpi.com The role of the bridging ligand is crucial in stabilizing the crystal structure and can mediate magnetic interactions between the connected metal centers. taylorandfrancis.com

Modifications and Reactivity of the Acetamide Moiety

The acetamide portion of the molecule is less reactive than the piperazine secondary amine. However, it offers opportunities for derivatization through reactions at the amide nitrogen or the carbonyl carbon.

The amide nitrogen in this compound is part of a secondary amide and is generally not nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. Therefore, direct alkylation or acylation at this nitrogen is challenging under standard conditions.

The carbonyl carbon is electrophilic and susceptible to attack by strong nucleophiles. The most common reaction at this site is hydrolysis, which would cleave the amide bond to yield 1-(2-aminoethyl)piperazine and acetic acid. This reaction typically requires harsh conditions, such as refluxing in strong acid or base. Another potential transformation is the reduction of the amide carbonyl. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine, which would transform the this compound into N,N'-diethyldipiperazine.

This compound can serve as a precursor for the synthesis of more complex heterocyclic systems. While the molecule itself is not predisposed to simple intramolecular cyclization, modifications of its structure can facilitate such reactions. For example, chemical transformation of the acetamide group could introduce a reactive functional group capable of undergoing an intramolecular reaction with the piperazine ring or the ethyl linker.

One synthetic strategy involves using related piperazine building blocks for the construction of fused heterocyclic rings. For instance, 1,1′-(piperazine-1,4-diyl)bis(2-chloroethanone), a related symmetrical molecule, has been used as a precursor to synthesize bis(thieno[2,3-b]pyridines) through reaction with mercaptonicotinonitrile derivatives followed by a base-catalyzed cyclization. acs.orgnih.gov This suggests that the N-acetyl group on this compound could be replaced with a haloacetyl group, turning the sidearm into a reactive handle for building new ring systems. Another established route to piperazine rings involves the catalytic cyclodehydration of N-(2-hydroxyethyl)-ethenediamine, demonstrating a classic method for forming the six-membered ring. sci-hub.se This principle could be applied in reverse or with modified substrates to explore ring-opening or expansion reactions.

Role as a Versatile Building Block in Complex Chemical Synthesis

This compound is a valuable bifunctional molecule that serves as a versatile building block in the synthesis of more complex chemical entities, particularly within medicinal chemistry and drug discovery. Its structure features two key reactive sites: the secondary amine of the piperazine ring and the terminal acetamide group. The secondary amine is a nucleophilic center, readily undergoing reactions such as N-alkylation, N-acylation, and sulfonylation. This allows for the straightforward introduction of diverse substituents and the extension of the molecular framework. The acetamide moiety, while generally more stable, provides a hydrophilic handle and a potential point for hydrogen bonding, influencing the physicochemical properties of the final compound.

The utility of the piperazine-acetamide scaffold is evident in its incorporation into a wide array of biologically active molecules. Researchers leverage its predictable reactivity to construct libraries of compounds for screening purposes or to design molecules with specific pharmacological profiles. The piperazine ring often acts as a non-covalent linker between different pharmacophores, while the N-acetyl ethylamine (B1201723) tail can be tailored to optimize properties like solubility and cell permeability nih.govresearchgate.net.

Derivatization via N-Acylation and N-Alkylation

A primary strategy for utilizing this compound and its analogs involves the modification of the secondary piperazine nitrogen. This nitrogen atom is a potent nucleophile, making it an ideal site for introducing a variety of functional groups through acylation and alkylation reactions.

For instance, in the synthesis of novel quinazolinone derivatives with potential antimicrobial and anticancer activities, a related intermediate, N-(2-(4-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)-2-(piperazin-1-yl)acetamide, serves as the core structure. This building block is further acylated by reacting it with chloroacetyl chloride. The resulting product, 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide, possesses a reactive chloroacetyl group that can then be displaced by various anilines to generate a library of diverse final compounds nih.govresearchgate.net. This multi-step synthesis highlights how the piperazine-acetamide core acts as a foundational scaffold for creating complex molecules with targeted biological activities.

Similarly, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs, investigated as potential COX-2 inhibitors, involves the reaction of chloroacetylated aminobenzothiazoles with substituted piperazines nih.gov. This approach underscores the role of the piperazine-acetamide moiety in linking different heterocyclic systems to explore structure-activity relationships.

The table below summarizes representative derivatization reactions involving the piperazine-acetamide core.

| Starting Material Analog | Reagent | Reaction Type | Resulting Compound Class | Reference |

| N-(2-(4-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)-2-(piperazin-1-yl)acetamide | Chloroacetyl chloride, followed by various anilines | N-Acylation, Nucleophilic Substitution | Quinazolinone-piperazine-acetamide derivatives | nih.govresearchgate.net |

| 2-(Piperazin-1-yl)ethanamine | Ethyl trifluoroacetate (B77799) | N-Acylation | 2,2,2-Trifluoro-N-(2-(piperazin-1-yl)ethyl)acetamide | acs.org |

| N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide | Substituted sulfonyl chlorides | N-Sulfonylation | Sulfonamide derivatives of T2288 | researchgate.net |

| N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide | Substituted benzyl chlorides | N-Alkylation | Alkylated piperazine derivatives of T2288 | researchgate.net |

| Chloroacetylated aminobenzothiazoles | Substituted piperazines | Nucleophilic Substitution | N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs | nih.gov |

Application in the Synthesis of ACAT-1 Inhibitors

The strategic insertion of a piperazine unit is a key design element in the development of potent and selective inhibitors of acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1), an enzyme implicated in diseases involving cholesterol esterification nih.gov. In the discovery of the clinical candidate K-604, a piperazine-acetamide linker was incorporated to connect a pyridylacetamide "head" group with a benzimidazole "tail" moiety nih.gov.

The synthesis of K-604, 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, demonstrates the role of the piperazine-acetamide fragment as a central building block. This structural modification led to a significant enhancement in aqueous solubility and a dramatic improvement in oral absorption compared to previous compounds lacking the piperazine unit nih.gov. This case study exemplifies how the this compound scaffold is not just a passive linker but an active contributor to the pharmacokinetic profile of a drug candidate, making it a crucial building block in the design of orally bioavailable therapeutics.

The research findings indicate that the this compound moiety is a privileged structure in synthetic and medicinal chemistry. Its predictable reactivity and favorable physicochemical properties make it an indispensable tool for constructing complex molecules with diverse therapeutic applications, ranging from anti-inflammatory agents to selective enzyme inhibitors nih.govnih.govarchivepp.com.

Spectroscopic Characterization and Advanced Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of N-(2-Piperazin-1-ylethyl)acetamide. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed connectivity map of the molecule can be constructed.

¹H NMR (Proton NMR): In ¹H NMR analysis of related piperazine (B1678402) derivatives, specific proton signals can be assigned to the various chemical environments within the molecule. For instance, in a similar compound, the methylene (B1212753) protons attached to the piperazine nitrogen appear as distinct signals. researchgate.net The protons of the ethylenediamine (B42938) bridge and the acetyl group would also exhibit characteristic chemical shifts and coupling patterns, allowing for unambiguous assignment.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides complementary information by revealing the chemical environment of each carbon atom. The carbonyl carbon of the acetamide (B32628) group typically appears as a downfield signal. researchgate.net The carbon atoms of the piperazine ring and the ethylenediamine bridge would resonate at specific chemical shifts, further confirming the molecular structure. researchgate.netresearchgate.net

¹⁹F NMR (Fluorine-19 NMR): While not intrinsically part of the this compound structure, ¹⁹F NMR is a powerful tool for analyzing fluorinated analogs. rsc.org This technique is highly sensitive and provides detailed information about the electronic environment of fluorine atoms within a molecule.

| ¹H NMR Chemical Shift (ppm) | Assignment |

| Data not available in search results | Methylene protons (piperazine ring) |

| Data not available in search results | Methylene protons (ethylenediamine bridge) |

| Data not available in search results | Methyl protons (acetyl group) |

| Data not available in search results | NH proton (amide) |

| Data not available in search results | NH proton (piperazine) |

| ¹³C NMR Chemical Shift (ppm) | Assignment |

| Data not available in search results | Carbonyl carbon (C=O) |

| Data not available in search results | Methylene carbons (piperazine ring) |

| Data not available in search results | Methylene carbons (ethylenediamine bridge) |

| Data not available in search results | Methyl carbon (acetyl group) |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman, provides valuable information about the functional groups present in this compound.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary vibrational information to FT-IR. It is particularly useful for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show characteristic bands for the piperazine ring and the acetamide moiety. niscpr.res.in

| FT-IR Absorption Band (cm⁻¹) | Assignment |

| Data not available in search results | N-H stretch (piperazine & amide) |

| Data not available in search results | C-H stretch (aliphatic) |

| Data not available in search results | C=O stretch (amide) |

| Data not available in search results | N-H bend (amide) |

| Data not available in search results | C-N stretch |

Mass Spectrometry for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the fragmentation pattern of this compound.

LC/MS (Liquid Chromatography-Mass Spectrometry): This hyphenated technique is widely used for the analysis of piperazine derivatives. semanticscholar.org LC separates the compound from any impurities, and the MS provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments. semanticscholar.orgnih.gov This is crucial for confirming the identity and purity of the compound. nih.gov

ESI-MS (Electrospray Ionization-Mass Spectrometry): ESI is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. It typically produces a protonated molecular ion [M+H]⁺, which allows for the direct determination of the molecular weight. rsc.org High-resolution mass spectrometry (HRMS) with ESI can provide the exact mass, which helps in confirming the elemental composition. rsc.org

FAB-MS (Fast Atom Bombardment-Mass Spectrometry): While less common now, Fast Atom Bombardment was a useful soft ionization technique for non-volatile and thermally labile compounds. It would also be expected to produce a prominent molecular ion peak for this compound.

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the bonds in the ethylenediamine bridge and within the piperazine ring, providing further structural confirmation. semanticscholar.org

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula of this compound (C₈H₁₇N₃O). A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and elemental composition. acs.org

| Element | Theoretical % |

| Carbon (C) | Data not available in search results |

| Hydrogen (H) | Data not available in search results |

| Nitrogen (N) | Data not available in search results |

| Oxygen (O) | Data not available in search results |

Note: The theoretical percentages can be calculated from the molecular formula C₈H₁₇N₃O and the atomic weights of the elements.

Chromatographic Techniques for Purity Assessment

Chromatographic techniques are indispensable for assessing the purity of this compound by separating it from any starting materials, byproducts, or other impurities.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for monitoring the progress of a reaction and assessing the purity of the final product. acs.orgnih.gov A spot corresponding to the compound will move a certain distance on the TLC plate, and its retention factor (Rf) value can be calculated. The presence of a single spot suggests a high degree of purity. acs.org

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for purity assessment. rsc.org The compound is passed through a column, and its retention time is measured. A single, sharp peak in the chromatogram is indicative of a pure compound. HPLC can also be used to quantify the purity of the sample. scienceasia.org Methods for analyzing related piperazine compounds by HPLC have been developed, often using reverse-phase columns with a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier. sielc.com

Computational and Theoretical Investigations of N 2 Piperazin 1 Ylethyl Acetamide Systems

Quantum Chemical Calculations for Molecular and Electronic Structure (e.g., Density Functional Theory, HOMO-LUMO Analysis)

Quantum chemical calculations are fundamental to elucidating the molecular and electronic characteristics of N-(2-Piperazin-1-ylethyl)acetamide. Density Functional Theory (DFT) is a prominent method used for these investigations, balancing computational cost and accuracy. nih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can determine the optimized geometry and electronic properties of the molecule. nih.gov

A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular reactivity and stability. nih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity. nih.gov For similar pyrazolo[3,4-d]pyrimidine derivatives, DFT calculations have shown that the charge exchange primarily occurs within the molecule, and a small energy gap is indicative of a chemically reactive molecule. nih.gov

Table 1: Representative Electronic Properties Calculated via DFT

| Parameter | Description | Typical Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating capability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and kinetic stability. orientjchem.org |

| Dipole Moment (μ) | Measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |

| Polarizability (α) | The ability of the electron cloud to be distorted by an electric field. | Important for understanding non-linear optical properties. |

This table represents typical parameters obtained from DFT calculations for organic molecules. The specific values for this compound would require dedicated computational studies.

Theoretical Predictions of Molecular Geometry and Vibrational Spectra

Theoretical calculations are instrumental in predicting the three-dimensional structure of this compound. Methods like DFT and Hartree-Fock (HF) are used to find the lowest energy conformation of the molecule by optimizing bond lengths, bond angles, and dihedral angles. orientjchem.org For instance, in studies of related piperidine-4-one derivatives, optimized C-C and C-H bond distances in the ring were found to be in the ranges of 1.516–1.555 Å and 1.094–1.112 Å, respectively. orientjchem.org The piperazine (B1678402) ring in this compound is expected to adopt a stable chair conformation.

Furthermore, these computational models can predict the vibrational spectra (Infrared and Raman) of the molecule. nih.gov By calculating the vibrational frequencies, researchers can assign specific spectral bands to the corresponding molecular motions, such as stretching, bending, and torsional vibrations of functional groups like the amide C=O, C-N, and N-H bonds. acs.org For example, in related acetamide (B32628) compounds, the characteristic amide carbonyl band is typically observed around 1650 cm⁻¹. These theoretical spectra serve as a valuable reference for interpreting experimental spectroscopic data.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | 3200 - 3400 |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C=O (Amide) | Stretching | 1630 - 1680 |

This table shows representative vibrational frequency ranges. Precise values for this compound would be determined through specific computational analysis.

Electronic Structure and Charge Delocalization Studies (e.g., Natural Bond Orbital Analysis, Molecular Electrostatic Potential Mapping)

To gain a deeper understanding of the electronic structure and intramolecular interactions, Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping are employed. NBO analysis examines the delocalization of electron density between filled and empty orbitals, quantifying the stability arising from these hyperconjugative interactions. researchgate.net

MEP mapping provides a visual representation of the electrostatic potential on the molecule's surface. researchgate.net It helps identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net In a typical MEP map, red-colored regions indicate negative electrostatic potential, often associated with lone pairs on heteroatoms like oxygen and nitrogen, which are sites for electrophilic attack. Blue-colored regions represent positive potential, usually around hydrogen atoms attached to electronegative atoms, indicating sites for nucleophilic attack. For this compound, the carbonyl oxygen of the acetamide group and the nitrogen atoms of the piperazine ring would be expected to be regions of negative potential, while the N-H protons would be regions of positive potential.

In Silico Structure-Activity Relationship (SAR) Modeling and Prediction

In silico Structure-Activity Relationship (SAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity. mdpi.com For piperazine-containing compounds, SAR studies are crucial for optimizing properties like target affinity and selectivity. nih.govnih.gov

In a typical SAR study for a series of analogues, modifications would be made to different parts of the this compound scaffold. These could include:

Substitution on the piperazine ring: Adding substituents to the second nitrogen of the piperazine ring can significantly impact activity.

Modification of the ethyl linker: Altering the length or rigidity of the chain connecting the piperazine and acetamide groups.

Substitution on the acetamide group: Replacing the terminal ethyl group with different alkyl, aryl, or cyclic moieties can modulate lipophilicity and target interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models use calculated molecular descriptors (e.g., electronic, steric, and lipophilic properties) to build mathematical models that predict the biological activity of new, unsynthesized compounds. mdpi.comresearchgate.net Such models can guide the design of more potent and selective derivatives.

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a specific protein target. mdpi.com This technique is essential for understanding the potential mechanism of action of this compound and for identifying its likely biological targets.

The process involves placing the 3D structure of the ligand into the binding site of a receptor and calculating the binding affinity or scoring function. nih.gov For piperazine derivatives, docking studies have been used to explore interactions with various targets, including G-protein coupled receptors, enzymes like carbonic anhydrases, and translocator protein (TSPO). nih.govmdpi.comnih.gov Key interactions often involve hydrogen bonds between the piperazine nitrogens or the acetamide group and amino acid residues in the target's active site. mdpi.com The ethylacetamide portion can engage in hydrophobic or van der Waals interactions. These simulations provide critical insights into the binding mode and can rationalize the structure-activity relationships observed experimentally. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide |

| N,N-Diethyl-2-(piperazin-1-yl)acetamide |

| Metronidazole |

| Hartree-Fock |

Mechanistic Studies of Biological Activities Excluding Clinical Outcomes

Elucidation of Molecular Targets and Binding Mechanisms

The therapeutic potential of N-(2-Piperazin-1-ylethyl)acetamide derivatives is rooted in their ability to interact with various molecular targets, including enzymes, receptors, and ion channels.

Enzyme Inhibition Assays

Derivatives of this compound have been investigated for their inhibitory effects on several key enzymes implicated in disease pathogenesis.

β-Secretase (BACE1): BACE1 is a primary therapeutic target for Alzheimer's disease. nih.gov Novel N-(2-(piperazin-1-yl)phenyl)aryl carboxamide derivatives have been synthesized and evaluated as BACE1 inhibitors. nih.gov One such derivative demonstrated significant BACE1 inhibition, and molecular docking studies suggested it forms favorable hydrogen bonding interactions with the catalytic residues Asp228 and Thr72 within the BACE1 active site. nih.gov The development of small-molecule BACE1 inhibitors has been a major focus in academia and industry. nih.gov The first-generation inhibitors were often large peptidomimetic molecules, but subsequent research has led to smaller, more drug-like molecules. nih.gov

Mitogen-Activated Protein Kinase (MEK1): MEK1 is a crucial component of the MAPK signaling pathway, which is often dysregulated in cancer. nih.gov Novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid have been synthesized and evaluated as potential MEK inhibitors. nih.gov MEK1/2 inhibitors like CI-1040 and PD0325901 have been developed, with PD0325901 showing significantly higher potency. nih.gov

Acyl-CoA: Cholesterol O-acyltransferase-1 (ACAT-1): ACAT1 is an enzyme that plays a role in cholesterol storage and is considered a potential target for Alzheimer's disease. nih.govmdpi.com Inhibition of ACAT1 has been shown to reduce β-amyloid pathology. nih.gov F12511 is a high-affinity ACAT1 inhibitor that has been studied for its potential in treating Alzheimer's disease. mdpi.comnih.gov Studies have shown that ACAT1 inhibitors can reduce the biosynthesis of cholesteryl esters in microglia. mdpi.com

Receptor Antagonism and Modulation Studies

The interaction of this compound derivatives with neurotransmitter receptors is a key area of investigation, particularly for their potential in treating central nervous system disorders.

D2 Dopamine (B1211576) Receptors and 5-HT2A Serotonin (B10506) Receptors: The balance between dopamine D2 and serotonin 5-HT1A receptor activity is considered important for the efficacy of antipsychotic drugs. nih.gov Derivatives of N-{[2-(4-phenyl-piperazin-1-yl)-ethyl]-phenyl}-acetamide have been synthesized and their interactions with D2 and 5-HT1A receptors studied. nih.gov The affinity and selectivity of these ligands are highly dependent on their molecular structure. nih.gov Multitarget ligands that act on both dopamine and serotonin receptors are being explored for the treatment of schizophrenia. nih.govthieme-connect.com

General Serotonin and Dopamine Receptor Interactions: Piperazine (B1678402) derivatives have a broad potential for interacting with various serotonin (5-HT) receptors. uninet.edu The 5-HT1A receptor is a target for anxiolytic and antidepressant drugs, while the 5-HT2A receptor is associated with adverse effects. uninet.edu The activation of 5-HT1A receptors can modulate dopamine release, suggesting a complex interplay between these neurotransmitter systems. uninet.edu

Ion Channel Activity Modulation

The ability of this compound derivatives to modulate ion channels is an emerging area of research.

Aedes aegypti Kir1 Channel: While specific studies on the modulation of the Aedes aegypti Kir1 channel by this compound were not identified in the provided search results, the broader class of piperazine-containing compounds has been investigated for various biological activities, indicating a potential for interaction with a wide range of molecular targets, including ion channels.

In Vitro and In Vivo Pharmacological Activity Screening in Non-Human Model Systems

The pharmacological potential of this compound derivatives has been extensively screened in various non-human model systems, revealing a broad spectrum of activities.

Antimicrobial Spectrum and Potency

Derivatives of this compound have demonstrated significant activity against a wide range of microorganisms.

Antibacterial: Numerous studies have reported the antibacterial properties of piperazine derivatives. derpharmachemica.comresearchgate.netijbpas.com For instance, certain N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide derivatives have shown significant antibacterial activity. researchgate.net Novel 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides have been synthesized and found to be potent against various bacterial strains, including resistant ones like MRSA. researchgate.netnih.gov Some derivatives have shown better activity than standard drugs like ampicillin. researchgate.netnih.gov A pleuromutilin (B8085454) derivative incorporating a piperazine moiety, NPDM, exhibited excellent in vitro bactericidal activity against MRSA. mdpi.com

Antifungal: The antifungal potential of piperazine derivatives has also been well-documented. derpharmachemica.comnih.gov N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide derivatives have shown notable antifungal activity. researchgate.net Synthesized 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides displayed better antifungal activity than reference drugs like bifonazole (B1667052) and ketoconazole. researchgate.netnih.gov The mechanism of action for some piperazine-azole hybrids involves the inhibition of the 14α-demethylase enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. nih.gov

Antiviral: While the provided results focus heavily on antibacterial and antifungal activities, the broad pharmacological profile of piperazine derivatives suggests potential for antiviral applications, though specific studies on this compound were not highlighted.

Antitubercular: Piperazine derivatives have been identified as having antitubercular activity. nih.gov Some piperidinol compounds, which share structural similarities with piperazine derivatives, have shown potent antimycobacterial activity against M. tuberculosis by inhibiting the essential enzyme arylamine N-acetyltransferase. nih.gov

Antileishmanial: Specific studies on the antileishmanial activity of this compound were not prominent in the search results. However, the diverse antimicrobial profile of the broader piperazine class suggests this as a potential area for future investigation.

Antiproliferative and Antitumor Activities in Established Cancer Cell Lines

The cytotoxic effects of this compound derivatives against various cancer cell lines have been a significant area of research.

HeLa and A549 Cells: A series of novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides demonstrated potent antiproliferative activity against both HeLa (human cervical cancer) and A549 (human lung cancer) cell lines. researchgate.net The incorporation of a piperazine moiety has been noted to significantly enhance antitumor activity in some cases. nih.gov Other studies have also reported the cytotoxic effects of various compounds on A549 cells. nih.govmdpi.comresearchgate.net For example, a methanolic extract of Piper nigrum was shown to control the growth of A549 cells. researchgate.net Additionally, a derivative of tyrosol, THTEB, displayed a significant antiproliferative effect on HeLa cells by inducing S phase arrest and inhibiting DNA replication. nih.gov

Anthelmintic Activity Assessment

The piperazine core is a well-established pharmacophore in anthelmintic drugs, known for its effectiveness against parasitic worms. wisdomlib.org Piperazine and its derivatives primarily function by inducing flaccid paralysis in helminths, which leads to their expulsion from the host's gastrointestinal tract. wisdomlib.org This selective toxicity is attributed to their action on helminth-specific inhibitory GABA receptors. wisdomlib.org

While direct studies on the anthelmintic properties of this compound are not extensively documented, research on related piperazine derivatives highlights the potential of this chemical class. For instance, a series of 1,4-disubstituted piperazine derivatives demonstrated promising in vitro anthelmintic activity against Eisenia fetida. nih.gov Similarly, newly synthesized piperazine derivatives showed moderate to good anthelmintic effects against Pheretima posthuma. wisdomlib.org Benzimidazole derivatives incorporating a piperazine moiety have also shown significant anthelmintic efficacy. mdpi.com One such compound, 2-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-5(6)-methyl-1(H)-benzimidazole, exhibited 100% efficacy against Trichinella spiralis in vitro.

These findings underscore the importance of the piperazine ring in conferring anthelmintic properties. The this compound structure, containing this key piperazine motif, therefore represents a candidate for future anthelmintic research.

Anticonvulsant Activity Evaluation in Animal Models of Epilepsy

A significant body of research has focused on the anticonvulsant potential of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which are structurally analogous to this compound. These studies have utilized standard preclinical models of epilepsy to assess efficacy.

Initial anticonvulsant screening is often performed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify agents that can raise the seizure threshold. Several N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have demonstrated activity, particularly in the MES test.

Further evaluation in the 6-Hz model, which is considered a model for therapy-resistant partial seizures, has also been conducted. Some derivatives have shown protective effects in this model, indicating a potential for a broad spectrum of anticonvulsant activity. In vitro studies on the most potent of these derivatives have indicated that they may exert their effects by binding to neuronal voltage-sensitive sodium channels at site 2, a common mechanism for many antiepileptic drugs.

The table below summarizes the anticonvulsant activity of selected N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives in the MES test.

| Compound | Dose (mg/kg) | Pretreatment Time (h) | Protection (%) |

| Derivative 1 | 300 | 0.5 | 100 |

| 100 | 4 | 100 | |

| Derivative 2 | 100 | 4 | 75 |

| Derivative 3 | 100 | 4 | 50 |

Data is illustrative and based on findings for analogous compounds.

Antiparasitic Activity (e.g., against Toxoplasma gondii replication)

The global health burden of parasitic diseases, such as toxoplasmosis caused by Toxoplasma gondii, necessitates the search for new therapeutic agents. nih.gov The piperazine scaffold is a component of some antiparasitic drugs, suggesting its potential in this area. cymitquimica.com

While direct experimental data on the anti-Toxoplasma gondii activity of this compound is limited, studies on other piperazine-containing compounds provide valuable insights. For example, a novel series of quinazolin-4(3H)-one derivatives incorporating a piperazine ring were synthesized and evaluated for their in vitro activity against Toxoplasma gondii. Several of these compounds exhibited moderate to good efficacy, with some showing potent inhibition of parasite replication. cymitquimica.com These compounds were found to inhibit both parasite invasion and proliferation. cymitquimica.com

Antiplatelet and Anticholinesterase Activity Investigations

Antiplatelet Activity:

Anticholinesterase Activity:

Cholinesterase inhibitors are a class of drugs used to treat the symptoms of Alzheimer's disease by increasing the levels of acetylcholine (B1216132) in the brain. The piperazine nucleus has been incorporated into the design of new cholinesterase inhibitors. A series of novel piperazine tethered biphenyl-3-oxo-1,2,4-triazine derivatives were designed and synthesized, with some showing significant non-competitive inhibitory potential against acetylcholinesterase (AChE). nih.gov One compound from this series displayed an IC50 value of 0.2 ± 0.01 μM against AChE. nih.gov While these findings highlight the potential of the piperazine scaffold in the design of cholinesterase inhibitors, specific data on the anticholinesterase activity of this compound is needed to confirm its potential in this area.

Investigation of Downstream Mechanistic Pathways of Biological Response

One study on a piperazine derivative clubbed with a 2-azetidinone moiety, specifically N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl) acetamide (B32628), revealed significant insights into its pro-apoptotic mechanisms in human cervical cancer (HeLa) cells. nih.gov This compound was found to induce apoptosis in a concentration-dependent manner. nih.gov The key downstream events identified include:

Cell Cycle Arrest: The compound caused an arrest in the cell cycle, preventing cancer cells from progressing through the phases of division. nih.gov

Induction of Apoptosis: Treatment with the compound led to characteristic signs of apoptosis, including phosphatidylserine (B164497) externalization and DNA fragmentation. nih.gov

Modulation of Reactive Oxygen Species (ROS) Levels: The compound was shown to generate intracellular ROS, leading to oxidative stress within the cancer cells. nih.gov

Mitochondrial Membrane Potential Alterations: A decrease in the mitochondrial membrane potential was observed, indicating the involvement of the intrinsic mitochondrial pathway of apoptosis. nih.gov

These findings suggest that piperazine-acetamide derivatives may exert their effects through a cascade of events that ultimately lead to programmed cell death in cancer cells.

Systematic Structure-Activity Relationship (SAR) Derivation and Pharmacophore Identification

The systematic study of how chemical structure relates to biological activity (SAR) is fundamental in medicinal chemistry for the design of more potent and selective drugs. For anticonvulsant piperazine acetamide derivatives, several SAR studies have been conducted.

These studies have revealed that the nature of the substituent on the phenyl ring of the acetamide moiety is critical for activity. The presence of electron-withdrawing groups, such as a trifluoromethyl group, has been associated with higher anticonvulsant potency in the MES test.

A general pharmacophore model for anticonvulsant activity in this class of compounds has been proposed. This model typically includes:

An aromatic ring system.

A hydrogen bond donor/acceptor site.

A hydrophobic region.

Advanced Research Applications of N 2 Piperazin 1 Ylethyl Acetamide and Its Derivatives

Applications in Materials Science and Polymer Chemistry

The structural features of N-(2-Piperazin-1-ylethyl)acetamide and its analogs, particularly the presence of multiple coordination sites, have made them attractive building blocks in the field of materials science and polymer chemistry.

Development of Novel Coordination Chemistry and Ligand Design for Metal Complexes

The piperazine (B1678402) ring within this compound and its derivatives serves as an excellent scaffold for the design of novel ligands for metal complexes. The nitrogen atoms of the piperazine ring, along with the amide group, can act as donor atoms, allowing these molecules to form stable complexes with a variety of metal ions. rsc.orgbiointerfaceresearch.com The coordination of metal ions to these ligands can lead to the formation of complexes with diverse geometries and electronic properties. biointerfaceresearch.comijpcbs.com

Research has shown that piperazine-based ligands can form both monometallic and bimetallic complexes, with the piperazine ring adopting either a chair or boat conformation depending on the coordination requirements of the metal ion. biointerfaceresearch.comnih.gov The synthesis of such complexes is often straightforward, typically involving the reaction of the piperazine-containing ligand with a metal salt in a suitable solvent. ijpcbs.com The resulting metal complexes can exhibit enhanced biological activities compared to the free ligands, making them promising candidates for various applications. biointerfaceresearch.com

Engineering of Functional Materials (e.g., for Gas Storage, Catalytic Processes)

The ability of piperazine-containing ligands to form well-defined structures with metal ions has led to their exploration in the engineering of functional materials, such as Metal-Organic Frameworks (MOFs). MOFs are a class of porous materials with high surface areas and tunable properties, making them suitable for applications like gas storage and catalysis. rsc.orgepfl.ch

A notable example is the functionalization of a MOF with piperazine, which resulted in a material with significantly enhanced methane (B114726) storage capacity. researchgate.netrsc.org The introduction of the piperazine group into the MOF structure created a more lipophilic surface, which is believed to contribute to the increased methane uptake. rsc.org This demonstrates the potential of incorporating piperazine-based building blocks, such as derivatives of this compound, into the design of advanced materials for energy storage.

Furthermore, the catalytic potential of metal complexes derived from piperazine-based ligands is an active area of research. rsc.org The metal centers in these complexes can act as catalytic sites for various chemical transformations. While specific catalytic applications of this compound complexes are not detailed in the available literature, the broader class of piperazine-based metal complexes has shown promise in catalysis, suggesting a potential avenue for future research with this specific compound. nih.govnih.gov

Biotechnological and Chemical Probe Applications

The structural and chemical diversity of this compound and its derivatives makes them highly valuable as tools in biotechnology and as probes for studying complex biological systems.

Utilization as Biochemical Research Tools for Enzyme and Protein Interaction Studies

Derivatives of this compound have been investigated as inhibitors of various enzymes, highlighting their potential as biochemical research tools. For example, certain piperazine-based acetamide (B32628) derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov The mechanism of action often involves the binding of the compound to the active site of the enzyme, thereby blocking its activity.

Molecular docking studies have been employed to understand the interactions between these compounds and their target proteins at the molecular level. nih.gov These studies can reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory activity. For instance, in a study of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide derivatives, molecular docking revealed that the active compounds bind effectively to target proteins, which correlated well with their observed biological activities.

Furthermore, piperazine-1,2,3-triazole derivatives have been developed as inhibitors of the S100A2–p53 protein-protein interaction, which is relevant in pancreatic cancer. nih.gov These findings underscore the utility of the piperazine-acetamide scaffold in designing molecules that can modulate specific biological pathways, making them valuable probes for studying enzyme function and protein interactions.

Table 1: Examples of this compound Derivatives and their Biological Targets

| Derivative | Target Enzyme/Protein | Therapeutic Area | Reference |

| N-(1-benzylpiperidin-4-yl)acetamide derivative of coumarin | Acetylcholinesterase (AChE) | Alzheimer's Disease | nih.gov |

| N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide derivatives | Various bacterial and fungal proteins | Infectious Diseases | |

| Piperazine-1,2,3-triazole derivatives | S100A2–p53 protein-protein interaction | Pancreatic Cancer | nih.gov |

| N-(2-(Piperazin-1-yl)phenyl)arylamide derivatives | β-Secretase (BACE1) | Alzheimer's Disease | nih.gov |

| Disubstituted (4-piperidinyl)-piperazine derivatives | Acetyl-CoA carboxylases (ACCs) | Obesity and Type 2 Diabetes | nih.gov |

Role as Drug Discovery Scaffolds and Versatile Organic Building Blocks

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent presence in a wide range of biologically active compounds and approved drugs. rsc.orgnih.gov This makes this compound and its derivatives highly attractive as starting points for the synthesis of new therapeutic agents. The piperazine moiety can be readily modified at its nitrogen atoms, allowing for the introduction of various functional groups to optimize the pharmacokinetic and pharmacodynamic properties of the resulting molecules. nih.gov

This scaffold has been extensively utilized in the development of anticancer agents. For instance, derivatives of 2-(piperazin-1-yl)-N-(thien-2-ylmethyl)acetamide have been explored as potential anticancer agents, with structural modifications aimed at enhancing their cytotoxic activities. The introduction of piperazine into natural product scaffolds has also been shown to significantly improve their antitumor activity. nih.gov

Beyond oncology, the piperazine-acetamide core is a versatile building block for synthesizing compounds with a broad spectrum of biological activities, including antimicrobial and enzyme-inhibiting properties. nih.gov The ease of synthesis and the ability to generate diverse libraries of compounds make this compound and its analogs valuable assets in the drug discovery process.

Potential in Targeted Drug Delivery Systems

The development of targeted drug delivery systems aims to increase the efficacy of therapeutic agents while minimizing off-target side effects. The unique properties of the piperazine scaffold can be harnessed for this purpose. For example, piperazine-based compounds have been conjugated to targeting moieties to facilitate the delivery of therapeutic payloads to specific cells or tissues.

One study demonstrated the conjugation of piperazine-based compounds to a humanized ferritin nanocage for the targeted delivery of siRNA to cancer cells. This approach leverages the natural targeting capabilities of the ferritin protein to deliver the therapeutic cargo to its intended site of action. Another strategy involves the use of peptide-drug conjugates (PDCs), where a tumor-homing peptide is linked to a cytotoxic drug. While not directly involving this compound, the principles of PDC design could be applied to this scaffold, where the piperazine-acetamide moiety could serve as a linker or part of the cytotoxic payload. epfl.ch The development of PROTACs (Proteolysis Targeting Chimeras) that incorporate ligands for specific proteins and E3 ubiquitin ligases also presents an opportunity for piperazine-acetamide derivatives in targeted protein degradation.

Forensic Science Applications (e.g., Latent Fingerprint Detection)

The application of this compound and its derivatives in the field of forensic science, particularly for the development of latent fingerprints, is an emerging area of research. While extensive, direct research on this compound for this purpose is not yet widely published, the broader class of piperazine derivatives has been a significant focus of forensic chemistry. This interest has primarily been in the context of identifying and analyzing these compounds as designer drugs.

Piperazine derivatives are a class of compounds that have been synthesized for various pharmacological purposes. researchgate.netnih.gov However, their stimulant and psychoactive effects have also led to their prevalence on the illicit drug market. nih.gov Consequently, a substantial body of forensic research has been dedicated to developing analytical methods for the detection and differentiation of various piperazine derivatives in seized materials. ojp.gov These methods often involve sophisticated techniques such as gas chromatography-mass spectrometry (GC-MS) and infrared spectroscopy (IR) to distinguish between different isomers and analogues. ojp.gov

The potential for these compounds to be used in other forensic applications, such as the enhancement of physical evidence, remains a subject for future investigation. The chemical properties of piperazine derivatives, including their ability to be functionalized with various chemical groups, could theoretically be exploited for interaction with the components of latent fingerprint residue. For instance, specific derivatives could be designed to react with amino acids, fatty acids, or other organic compounds present in the secretions that form fingerprints, potentially leading to new development reagents.

Conclusion and Future Research Directions

Synthesis of Novel N-(2-Piperazin-1-ylethyl)acetamide Analogs with Enhanced Specificity

The core structure of this compound is a fertile ground for synthetic modification to create novel analogs with improved potency and target specificity. The piperazine (B1678402) ring, with its two nitrogen atoms, and the acetamide (B32628) group are key sites for chemical derivatization. bohrium.comscilit.comnih.gov

A primary synthetic strategy involves the reaction of a suitably substituted piperazine with a chloroacetylated aromatic or heterocyclic amine. For instance, various amino benzothiazoles can be chloroacetylated and subsequently reacted with substituted piperazines to yield N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs. nih.gov This approach allows for the introduction of a wide array of substituents on both the piperazine ring and the terminal aromatic system, enabling the fine-tuning of the molecule's electronic and steric properties to achieve enhanced interaction with specific biological targets.

Another common method is the N-alkylation or N-arylation of the piperazine moiety. For example, N-arylpiperazines can be synthesized via methods like the Buchwald-Hartwig coupling or nucleophilic aromatic substitution on electron-deficient aromatic rings. mdpi.com These N-substituted piperazines can then be reacted with a suitable ethylamine (B1201723) derivative to form the final acetamide compound. The nature of the substituent on the piperazine nitrogen plays a crucial role in determining the pharmacological profile of the resulting analog.

Furthermore, hybrid molecules can be generated by linking the this compound scaffold to other pharmacologically active moieties. A series of novel indole-piperazine derivatives have been synthesized and shown to exhibit significant antibacterial activity. researchgate.net Similarly, quinazolinone-piperazine acetamide derivatives have been developed and evaluated for their anticancer and antimicrobial potentials. nih.govresearchgate.net These hybrid compounds aim to combine the therapeutic benefits of two different pharmacophores into a single molecule, potentially leading to synergistic effects and novel mechanisms of action.

The following table summarizes some examples of synthesized this compound analogs and their reported yields.

| Compound Name | Synthetic Approach | Yield (%) | Reference |

| 2-((3-Cyano-4-methyl-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide | Reaction of 2-mercapto-4,6-disubstituted nicotinonitrile with 2-chloro-N-arylacetamides | 89% | acs.org |

| N-(4-Chlorophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamide | Reaction of 2-mercapto-4,6-disubstituted nicotinonitrile with 2-chloro-N-arylacetamides | 81% | acs.org |

| 2,2′-((Piperazine-1,4-diylbis(2-oxoethane-2,1-diyl))bis(sulfanediyl))bis(4-methyl-6-phenylnicotinonitrile) | Reaction of 1,1′-(piperazine-1,4-diyl)bis(2-chloroethanone) with 2-mercaptonicotinonitrile | 79% | acs.org |

| 2-(4-(3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carbonyl)phenoxy)-N-(p-tolyl)acetamide | Cyclization of the corresponding cyano-thioacetamide derivative | 77% | acs.org |

| (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride | Multi-step synthesis involving thiophene (B33073) and piperazine scaffolds | Not Specified | ijnrd.org |

Advanced Computational Modeling for Predictive Design and Optimization of Derivatives

Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new chemical entities. For this compound and its derivatives, advanced computational techniques are being employed to predict their biological activity, understand their mechanism of action at a molecular level, and guide the synthesis of more potent and selective analogs.

Molecular docking is a widely used computational method to predict the binding orientation of a ligand to its target protein. nih.gov For instance, in the development of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs as potential COX-2 inhibitors, molecular docking studies were performed to understand how these compounds interact with the active site of the COX-2 enzyme. nih.gov These studies can reveal key hydrogen bonding and hydrophobic interactions that are crucial for binding affinity and can guide the design of new derivatives with improved inhibitory activity. Software such as Sybyl and Schrodinger are often utilized for these docking simulations. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational approach. QSAR models correlate the chemical structure of a series of compounds with their biological activity. By identifying the physicochemical properties that are most influential for the desired activity, QSAR models can be used to predict the activity of yet-to-be-synthesized compounds. This predictive capability can significantly reduce the time and resources required for lead optimization by prioritizing the synthesis of the most promising candidates.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor interaction. Unlike static docking, MD simulations can model the flexibility of both the ligand and the protein, offering insights into the conformational changes that occur upon binding and the stability of the ligand-receptor complex over time. This information is valuable for understanding the finer details of the binding mechanism and for designing ligands with optimal binding kinetics.

Comprehensive Mechanistic Elucidation of Biological Actions in Complex Systems

A thorough understanding of the mechanism of action of this compound derivatives is crucial for their development as therapeutic agents. This involves identifying their molecular targets and elucidating the downstream signaling pathways they modulate in complex biological systems.

For analogs designed as anti-inflammatory agents, the mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). nih.gov The anti-inflammatory activity of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs has been evaluated using the carrageenan-induced paw edema model in rats, a standard in vivo assay for inflammation. nih.gov The results from such studies, combined with molecular docking, can confirm the mechanism of action.

In the context of central nervous system disorders, derivatives of this compound have been investigated for their interaction with various neurotransmitter receptors. Many piperazine-containing compounds are known to interact with dopamine (B1211576) and serotonin (B10506) receptors, which are key targets for antipsychotic and antidepressant drugs. researchgate.net The evaluation of novel analogs in receptor binding assays and in vivo behavioral models is essential to characterize their pharmacological profile and therapeutic potential.

For antibacterial analogs, the mechanism of action may involve the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with DNA replication. Studies on novel indole-piperazine derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Further research is needed to pinpoint the precise molecular targets and mechanisms responsible for this antibacterial effect.

Exploration of Emerging Multidisciplinary Applications